molecular formula C8H8HgO2<br>CH3COOHgC6H5<br>C36H56O8 B031919 4alpha-Phorbol 12-myristate 13-acetate CAS No. 63597-44-4

4alpha-Phorbol 12-myristate 13-acetate

Cat. No. B031919
CAS RN: 63597-44-4
M. Wt: 616.8 g/mol
InChI Key: PHEDXBVPIONUQT-LQLWEASQSA-N
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Description

4alpha-Phorbol 12-myristate 13-acetate (4α-PMA) is a non-tumor promoting phorbol ester derivative . It has been used as a negative control for PMA, a tumor promoter and activator of Protein Kinase C (PKC) . It is also known to bind to TRPV4 and increase PGHS-2 mRNA in murine keratinocytes .


Synthesis Analysis

The synthesis of 4α-PMA involves complex biochemical processes. Variations in PMA concentration and duration of rest post-stimulation result in downstream differences in protein expression and cellular processes . For instance, MC3T3-E1 cells treated with PMA showed altered gene expression of cytokines upon stimulation with various TLR agonists .


Molecular Structure Analysis

The molecular formula of 4α-PMA is C36H56O8 . Its molecular weight is 616.8 g/mol . The IUPAC name is (1S,2S,6S,10S,11R,13S,14R,15R)-13-acetyloxy-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxotetracyclo[8.5.0.0²,⁶.0¹¹,¹³]pentadeca-3,8-dien-14-yl tetradecanoate .


Chemical Reactions Analysis

The chemical reactions involving 4α-PMA are complex and depend on the biological context. For example, the phorbol 12-myristate-13-acetate differentiation protocol is critical to the interaction of THP-1 macrophages with Salmonella Typhimurium .


Physical And Chemical Properties Analysis

4α-PMA is soluble in DMSO, methanol, or ethanol . It is light-sensitive and should be stored properly to maintain its stability .

Scientific Research Applications

Application in Immunology

Summary of the Application

4|A-TPA has been used as a potent enhancer of B cells with a granzyme B+ regulatory phenotype .

Methods of Application

The protocol for the generation of a novel population of regulatory B cells, which are characterized by secretion of enzymatically active granzyme B (GraB cells), uses recombinant interleukin 21 (IL-21) and goat-derived F(ab)’2 fragments against the human B cell receptor (anti-BCR). 4|A-TPA is used as an enhancer of IL-21-induced differentiation of pre-activated B cells into GraB cells .

Results or Outcomes

The percentage of GraB cells after stimulation of pre-activated B cells with IL-21 and 4|A-TPA was not significantly lower compared to stimulation with IL-21 and anti-BCR .

Application in Cell Differentiation

Summary of the Application

4|A-TPA has been used to induce differentiation of THP-1 monocytes to macrophages .

Methods of Application

The compound is applied to THP-1 monocytes in a controlled environment to stimulate their differentiation into macrophages .

Results or Outcomes

The application of 4|A-TPA successfully induces the differentiation of THP-1 monocytes into macrophages .

Application in Cell Proliferation

Summary of the Application

4|A-TPA has been used to stimulate the proliferation of peripheral blood lymphocytes .

Methods of Application

The compound is applied to peripheral blood lymphocytes to stimulate their proliferation .

Results or Outcomes

The application of 4|A-TPA successfully stimulates the proliferation of peripheral blood lymphocytes .

Application in Respiratory Bursts

Summary of the Application

4|A-TPA has been used to induce respiratory bursts and enhance the generation of ultra-weak photon emission (UPE) from the neutrophil-like cells derived from HL-60 cells .

Methods of Application

The compound is applied to neutrophil-like cells derived from HL-60 cells to induce respiratory bursts and enhance the generation of UPE .

Results or Outcomes

The application of 4|A-TPA successfully induces respiratory bursts and enhances the generation of UPE from the neutrophil-like cells derived from HL-60 cells .

Application in Calcium Ion Regulation

Summary of the Application

4|A-TPA has been used to activate Ca2±ATPase, a critical enzyme in maintaining calcium ion balance within cells .

Methods of Application

The compound is applied to cells in a controlled environment to stimulate the activity of Ca2±ATPase .

Results or Outcomes

The application of 4|A-TPA successfully activates Ca2±ATPase, thereby influencing calcium ion regulation within cells .

Application in Apoptosis Regulation

Summary of the Application

4|A-TPA has been shown to inhibit apoptosis induced by the Fas antigen, but it induces apoptosis in HL-60 promyelocytic leukemia cells .

Methods of Application

The compound is applied to HL-60 promyelocytic leukemia cells in a controlled environment to induce apoptosis .

Results or Outcomes

The application of 4|A-TPA successfully induces apoptosis in HL-60 promyelocytic leukemia cells .

Application in Protein Kinase C Activation

Summary of the Application

4|A-TPA has been used as a negative control for PMA, a tumor promoter and activator of PKC .

Methods of Application

The compound is applied to cells in a controlled environment to stimulate the activity of PKC .

Results or Outcomes

The application of 4|A-TPA successfully activates PKC, thereby influencing cell signaling .

Application in cAMP Formation

Summary of the Application

4|A-TPA has been shown to potentiate forskolin-induced cAMP formation .

Methods of Application

The compound is applied to cells in a controlled environment to stimulate the formation of cAMP .

Results or Outcomes

The application of 4|A-TPA successfully potentiates forskolin-induced cAMP formation .

Safety And Hazards

4α-PMA is toxic if inhaled, in contact with skin, or if swallowed . It may cause eye irritation, respiratory irritation, and an allergic skin reaction . It is suspected of causing cancer .

Future Directions

Research on 4α-PMA is ongoing, and it continues to be a useful tool for structure-activity investigations . For instance, it has been shown to be a reasonably potent activator of TRPV4 channels . Furthermore, this compound has also been shown to increase PGHS-2 mRNA significantly in murine keratinocytes .

properties

IUPAC Name

[(1S,2S,6S,10S,11R,13S,14R,15R)-13-acetyloxy-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] tetradecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H56O8/c1-7-8-9-10-11-12-13-14-15-16-17-18-29(39)43-32-24(3)35(42)27(30-33(5,6)36(30,32)44-25(4)38)20-26(22-37)21-34(41)28(35)19-23(2)31(34)40/h19-20,24,27-28,30,32,37,41-42H,7-18,21-22H2,1-6H3/t24-,27+,28-,30-,32-,34+,35-,36-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHEDXBVPIONUQT-LQLWEASQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(=O)OC1C(C2(C(C=C(CC3(C2C=C(C3=O)C)O)CO)C4C1(C4(C)C)OC(=O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCC(=O)O[C@@H]1[C@H]([C@]2([C@@H](C=C(C[C@@]3([C@H]2C=C(C3=O)C)O)CO)[C@H]4[C@@]1(C4(C)C)OC(=O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H56O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

616.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4alpha-Phorbol 12-myristate 13-acetate

CAS RN

63597-44-4
Record name (1aR,1bS,4aS,7aS,7bS,8R,9R,9aS)-9a-(Acetyloxy)-1a,1b,4,4a,5,7a,7b,8,9,9a-decahydro-4a,7b-dihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5-oxo-1H-cyclopropa[3,4]benz[1,2-e]azulen-9-yl tetradecanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63597-44-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4alpha-Phorbol-12-myristate-13-acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063597444
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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